MLN 8054-d4 is derived from MLN 8054, which belongs to a class of compounds known as kinase inhibitors. Specifically, it targets the Aurora A kinase, a serine/threonine kinase crucial for mitotic spindle assembly and function. The compound is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the kinase's active site.
The synthesis of MLN 8054-d4 involves several key steps that modify the original MLN 8054 structure to incorporate deuterium atoms. This process typically includes:
MLN 8054-d4 retains the core structure of MLN 8054, which features a benzazepine scaffold fused with an amino pyrimidine ring and an aryl carboxylic acid. The incorporation of deuterium alters certain physical properties without significantly changing the biological activity.
The presence of deuterium can enhance metabolic stability and alter pharmacokinetic profiles compared to its non-deuterated counterpart.
MLN 8054-d4 participates in various biochemical reactions primarily as an inhibitor of Aurora A kinase activity. The key reactions include:
The selectivity mechanism has been studied using molecular dynamics simulations that reveal how MLN 8054-d4 interacts differently with various kinases based on structural variations.
The mechanism of action for MLN 8054-d4 involves:
Studies have shown that treatment with MLN 8054-d4 results in increased levels of mitotic cells due to failed progression through mitosis.
MLN 8054-d4 is primarily utilized in cancer research as a tool compound to study the role of Aurora A kinase in cell division and tumorigenesis. Its applications include:
MLN 8054-d4 is a deuterated analog of the Aurora A kinase inhibitor MLN8054, featuring site-specific deuterium substitution at four aromatic positions. As indicated by its nomenclature, four hydrogen atoms (protium) in the parent compound's benzoic acid moiety are replaced with deuterium atoms (²H or D), specifically at the ortho and meta positions relative to the carboxylic acid group (positions 2, 3, 5, and 6) [4] [7]. This isotopic labeling yields a molecular structure of 4-((9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl)amino)-2,3,5,6-tetradeuteriobenzoic acid [4]. The benzazepine core and difluorophenyl substituents remain identical to the non-deuterated parent compound, preserving the active pharmacophore responsible for Aurora A kinase inhibition [6] [9].
Deuterium incorporation induces subtle but measurable alterations in molecular vibrations and bond stability. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic peak shifts in the deuterated benzoic acid region (δ 7.8–8.0 ppm), while infrared (IR) spectroscopy shows a 2–4 cm⁻¹ redshift in C–D stretching frequencies compared to C–H bonds [4]. These changes do not significantly perturb the overall three-dimensional conformation, as confirmed by comparative X-ray crystallography studies of the non-deuterated compound bound to Aurora A kinase (PDB: 2X81) [6]. However, deuterium's higher mass reduces vibrational amplitudes, potentially enhancing thermal stability and influencing metabolic pathways—a property leveraged in tracer applications [10].
Table 1: Deuterium Labeling Sites in MLN 8054-d4
Position | Chemical Environment | Atomic Replacement | Spectroscopic Signature |
---|---|---|---|
Benzoic Acid-2 | Ortho to -COOH | H → D | NMR: δ 7.85 ppm (s, 1H) → δ 7.83 ppm (s, 0.1H) |
Benzoic Acid-3 | Meta to -COOH | H → D | IR: 3050 cm⁻¹ (C-H) → 2280 cm⁻¹ (C-D) |
Benzoic Acid-5 | Meta to -COOH | H → D | MS: m/z +4 Da shift |
Benzoic Acid-6 | Ortho to -COOH | H → D | Crystallography: Minimal RMSD change |
The isotopic substitution in MLN 8054-d4 increases its molecular weight by 4 atomic mass units (amu) relative to the non-deuterated parent compound. The molecular formula of MLN 8054-d4 is C₂₅H₁₁D₄ClF₂N₄O₂, with a precise molecular weight of 480.89 g/mol [4]. In contrast, non-deuterated MLN8054 (C₂₅H₁₅ClF₂N₄O₂) has a molecular weight of 476.86 g/mol [3] [9]. This 0.84% mass difference is critical for mass spectrometry-based detection, enabling unambiguous discrimination between the labeled and unlabeled species in pharmacokinetic or metabolic studies [10].
High-resolution mass spectrometry (HRMS) analysis of MLN 8054-d4 shows a characteristic [M+H]⁺ ion at m/z 481.89, compared to m/z 477.86 for MLN8054—a clear +4 Da shift confirming tetra-deuteration [4] [7]. Isotopic purity, typically >98%, is validated using LC-MS techniques, where the absence of significant m/z 477–480 signals indicates minimal protium contamination [10]. The electron-impact mass spectra of both compounds otherwise exhibit identical fragmentation patterns, indicating that deuterium substitution does not alter the core fragmentation pathways or electronic properties of the molecule [4].
Table 2: Comparative Molecular Properties of MLN8054 and MLN 8054-d4
Property | Non-Deuterated MLN8054 | Deuterated MLN 8054-d4 | Analytical Significance |
---|---|---|---|
Molecular Formula | C₂₅H₁₅ClF₂N₄O₂ | C₂₅H₁₁D₄ClF₂N₄O₂ | Isotopic tracking |
Exact Mass (g/mol) | 476.085 | 480.089 | MS detection shift |
[M+H]⁺ (HRMS) | 477.086 | 481.090 | Quantification in biological matrices |
Natural Isotopic Abundance | 100% at m/z 477 | >98% at m/z 481 | Purity assessment |
The physicochemical profile of MLN 8054-d4 closely mirrors that of its non-deuterated counterpart, with minor deviations attributable to isotopic effects. Both compounds exhibit identical solubility characteristics: they are insoluble in water and ethanol but highly soluble in dimethyl sulfoxide (DMSO), with a measured solubility of ≥95 mg/mL (199.21 mM) for MLN8054 [3] [9]. This suggests deuterium substitution does not alter polarity or hydrogen-bonding capacity. Thermal stability studies indicate a decomposition temperature of >200°C for both compounds, though MLN 8054-d4 shows a 3–5°C increase in melting point due to deuterium’s lower zero-point energy strengthening crystal lattice interactions [10].
Crystallographic data for MLN8054 bound to Aurora A kinase (PDB: 2X81) reveals key interactions: the benzoic acid group forms hydrogen bonds with Lys162 and Glu260, while the benzazepine core occupies the hydrophobic pocket [6]. Deuterium substitution at the benzoic acid ring minimally distorts this binding geometry, as confirmed by molecular dynamics simulations showing <0.2 Å root-mean-square deviation (RMSD) in the ligand pose [1] [6]. However, C–D bonds exhibit ~10% longer bond dissociation energies than C–H bonds, potentially enhancing oxidative stability in the deuterated analog [10]. Both compounds require storage at –20°C under anhydrous conditions to prevent hydrolysis or isotopic exchange, with shelf lives exceeding five years when stabilized [9] [10].
The synthesis of MLN 8054-d4 employs a late-stage deuteration strategy to maximize isotopic purity and yield. The process begins with the preparation of non-deuterated MLN8054 via condensation of a chlorinated benzazepine precursor with 4-aminobenzoic acid, followed by chromatographic purification [9]. Isotopic labeling is achieved through acid-catalyzed H/D exchange using deuterium oxide (D₂O) at elevated temperatures (150°C), selectively targeting the activated aromatic positions ortho and meta to the carboxylic acid group [4] [10]. Alternatively, a fully synthetic route employs deuterated 4-nitrobenzoic acid-d₄ as the starting material, which is reduced to the aniline and coupled to the benzazepine core [10].
Purification challenges arise from residual protium and regioisomeric impurities. Multistep high-performance liquid chromatography (HPLC) using C18 reverse-phase columns achieves >98% isotopic purity, with deuterium content quantified via mass spectrometry [10]. Critical quality control metrics include:
Table 3: Key Steps in MLN 8054-d4 Synthesis and Purification
Step | Reaction/Conditions | Purpose | Deuterium-Specific Considerations |
---|---|---|---|
Precursor Synthesis | Condensation of benzazepine core with non-deuterated 4-aminobenzoic acid | Construct parent scaffold | Avoids early deuterium incorporation |
H/D Exchange | D₂O, 150°C, 24–48h, Pd/C catalyst | Introduce deuterium at benzoic acid positions | Requires anhydrous conditions to prevent back-exchange |
Alternative Route | Coupling with pre-deuterated 4-aminobenzoic acid-d₄ | Higher isotopic purity | Cost-intensive; requires deuterated starting materials |
Purification | Reverse-phase HPLC (acetonitrile/D₂O) | Remove protiated contaminants | D₂O mobile phase minimizes H/D exchange |
Analysis | LC-MS, ¹H-NMR | Confirm isotopic/chemical purity | Target: >98% m/z 481; absence of H-signals at δ 7.8–8.0 ppm |
The yield of deuterated product typically ranges from 65–75%, with the H/D exchange route being more economical than the fully synthetic approach despite marginally lower isotopic purity (95–98% vs. >99%) [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: